N-(3,4-dichlorophenyl)-5-oxoprolinamide
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Overview
Description
N-(3,4-Dichlorophenyl)-5-oxoprolinamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a 5-oxoprolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-oxoprolinamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 5-oxoproline.
Amidation Reaction: The 3,4-dichloroaniline undergoes an amidation reaction with 5-oxoproline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to handle the amidation reaction.
Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Purification: Employing industrial purification techniques such as distillation, crystallization, and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-5-oxoprolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-5-oxoprolinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-5-oxoprolinamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)propanamide: Shares the dichlorophenyl group but differs in the amide structure.
3,4-Dichlorophenylacetic Acid: Contains the dichlorophenyl group with an acetic acid moiety.
3,4-Dichlorophenylurea: Features a urea group instead of the oxoprolinamide.
Uniqueness
N-(3,4-Dichlorophenyl)-5-oxoprolinamide is unique due to its specific combination of the dichlorophenyl group and the 5-oxoprolinamide moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(3,4-Dichlorophenyl)-5-oxoprolinamide is a compound of growing interest in biomedical research due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial action. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a dichlorophenyl group attached to a 5-oxoprolinamide moiety. The dichlorophenyl substituent is significant for its interaction with biological targets, enhancing the compound's ability to modulate enzyme activity or receptor function.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and alter receptor functions. The compound may bind to active sites of enzymes or interact with receptor binding sites, leading to modulation of their activities. Such interactions can result in various therapeutic effects, including anticancer and antimicrobial activities .
Anticancer Activity
Research has demonstrated that derivatives of 5-oxoprolinamide exhibit significant anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells revealed that certain derivatives could reduce cell viability effectively. For instance, compounds containing specific structural modifications showed enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
1 | A549 | 66 | More potent than control |
2 | HSAEC-1 KT | >100 | Low cytotoxicity on non-cancerous cells |
3 | A549 | 75 | Structural dependency observed |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against multidrug-resistant strains of bacteria. Studies indicate that certain derivatives are effective against pathogens such as Staphylococcus aureus, including strains resistant to linezolid and tedizolid . This highlights the potential for developing new antimicrobial agents from this chemical scaffold.
Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains
Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Staphylococcus aureus | 32 µg/mL |
2 | Klebsiella pneumoniae | 16 µg/mL |
3 | Escherichia coli | 64 µg/mL |
Case Studies and Clinical Applications
Case studies have been instrumental in understanding the real-world applications of this compound. One notable case involved a patient with a resistant bacterial infection who was treated with a derivative of this compound. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms, suggesting its efficacy as part of a combination therapy regimen .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2/c12-7-2-1-6(5-8(7)13)14-11(17)9-3-4-10(16)15-9/h1-2,5,9H,3-4H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPCKQAUAGPKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.